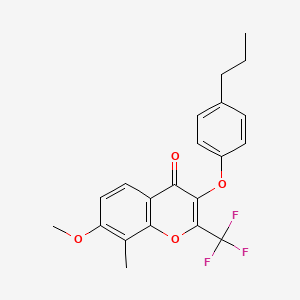

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Descripción

7-Methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a bicyclic core structure with multiple substituents. Key structural features include:

- Methoxy group at position 7, enhancing electron density and influencing hydrogen bonding.

- Methyl group at position 8, contributing steric bulk and lipophilicity.

- 4-Propylphenoxy group at position 3, providing extended aromaticity and hydrophobic interactions.

- Trifluoromethyl group at position 2, offering metabolic stability and electron-withdrawing effects.

This compound is synthesized via nucleophilic aromatic substitution and coupling reactions, similar to methods described for related chromenones . Potential applications include enzyme inhibition (e.g., α-amylase) and anti-inflammatory activity, inferred from structural analogs .

Propiedades

IUPAC Name |

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3O4/c1-4-5-13-6-8-14(9-7-13)27-19-17(25)15-10-11-16(26-3)12(2)18(15)28-20(19)21(22,23)24/h6-11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEAVXDCZHAXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of Substituents: The methoxy, methyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while trifluoromethylation can be done using trifluoromethyl iodide and a suitable catalyst.

Attachment of the Propylphenoxy Group: The propylphenoxy group can be introduced through an etherification reaction, where the phenol derivative reacts with a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, compounds of the chromenone family are investigated for their potential therapeutic effects, including anti-inflammatory, anticoagulant, and anticancer activities. This specific compound could be explored for similar applications due to its structural similarity to other bioactive chromenones.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy and propylphenoxy groups can modulate its activity and selectivity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Structural Modifications and Their Implications

The table below highlights key structural differences and their hypothesized effects:

Physicochemical Properties

- Crystallinity: Substituents like chloro or bromo (e.g., 3k, 3l) improve crystallinity (melting points 141–152°C) , whereas bulkier groups (e.g., diisobutylaminomethyl ) may disrupt packing, as seen in partial occupancies during crystallography .

Actividad Biológica

7-Methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 315233-05-7, is a synthetic compound belonging to the class of chromones. Chromones and their derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, effectiveness against various diseases, and potential therapeutic applications.

- Chemical Formula : C21H19F3O4

- Molecular Weight : 396.37 g/mol

- Structure : The compound features a chromone backbone with a methoxy group, a methyl group, a propylphenoxy substituent, and a trifluoromethyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromone derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

-

Mechanism of Action :

- The compound may exert its anticancer effects through the activation of the AMPK/mTOR signaling pathway. This pathway is crucial for regulating cellular energy homeostasis and has been implicated in cancer cell survival and proliferation .

- In vitro studies demonstrated that derivatives of quercetin, which share structural similarities with our compound, activate AMPK more effectively than quercetin itself, leading to enhanced anticancer activity .

- Case Studies :

| Cell Line | IC50 (μM) |

|---|---|

| MB49 | 44.69 |

| UMUC3 | 72.65 |

| T24 | 100.46 |

This data indicates that the compound has a potent effect on bladder cancer cells while exhibiting reduced toxicity toward normal cells.

Antimicrobial Activity

Chromone derivatives are also recognized for their antimicrobial properties. Research has indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Mechanism :

- Research Findings :

Potential Therapeutic Applications

Given its biological activities, this compound could be explored as a candidate for developing new therapeutic agents against cancer and microbial infections.

- Cancer Therapy : Its ability to activate AMPK suggests that it could be part of combination therapies aimed at enhancing the efficacy of existing treatments while reducing side effects.

- Infectious Diseases : The antimicrobial properties could be leveraged in formulations aimed at treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.